molecular formula C14H12F2N4O2S B11046374 ethyl [3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

ethyl [3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

Cat. No.: B11046374
M. Wt: 338.33 g/mol
InChI Key: PLGYASZLAKLQDV-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a complex organic compound that belongs to the class of triazolo-thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring and substituted with a difluorophenyl group, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of ethyl 2-[3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate typically involves a multi-step process. One common method involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-[3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Ethyl 2-[3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves its interaction with specific molecular targets in biological systems. The triazole and thiadiazine rings are known to interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s lipophilicity and binding affinity, contributing to its biological effects .

Comparison with Similar Compounds

Ethyl 2-[3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can be compared with other triazolo-thiadiazine derivatives, such as:

    Ethyl 2-[3-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate: Similar structure but with different fluorine substitution pattern.

    Ethyl 2-[3-(2,6-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate: Another derivative with a different substitution pattern on the phenyl ring.

These compounds share similar core structures but differ in their substitution patterns, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C14H12F2N4O2S

Molecular Weight

338.33 g/mol

IUPAC Name

ethyl 2-[3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

InChI

InChI=1S/C14H12F2N4O2S/c1-2-22-12(21)6-9-7-23-14-18-17-13(20(14)19-9)10-5-8(15)3-4-11(10)16/h3-5H,2,6-7H2,1H3

InChI Key

PLGYASZLAKLQDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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